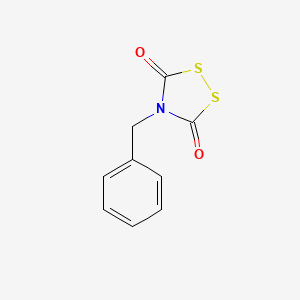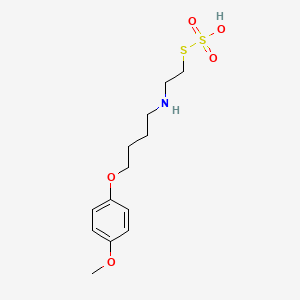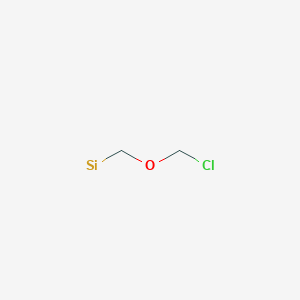
Hydantoin, 3,3'-(ethylenediiminodimethylene)bis(5,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is a chemical compound belonging to the hydantoin family. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives, including 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-), typically involves the reaction of α-amino methyl esters with 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates . Mechanochemistry has been effectively used for the preparation of these compounds, offering an eco-friendly approach .
Industrial Production Methods
Industrial production methods for hydantoin derivatives often involve the Bucherer–Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate . This reaction is known for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins .
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydantoin derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential as an anticonvulsant and antiarrhythmic agent.
Industry: Utilized in the production of antimicrobial additives for polymer textiles and medical applications.
Mécanisme D'action
The mechanism of action of hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) involves its interaction with molecular targets such as voltage-gated sodium channels. This interaction can inhibit the activity of these channels, leading to anticonvulsant effects . Additionally, its antiproliferative activity is linked to its ability to interfere with cellular processes in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Ethotoin: Another anticonvulsant with a hydantoin scaffold.
Nilutamide: An androgen receptor antagonist used in cancer treatment.
Uniqueness
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other hydantoin derivatives .
Propriétés
Numéro CAS |
21322-39-4 |
|---|---|
Formule moléculaire |
C34H32N6O4 |
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
3-[[2-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]ethylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C34H32N6O4/c41-29-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)37-31(43)39(29)23-35-21-22-36-24-40-30(42)34(38-32(40)44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,35-36H,21-24H2,(H,37,43)(H,38,44) |
Clé InChI |
RFQBIWOEAPJXDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CNCCNCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


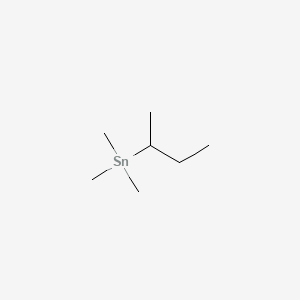


![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
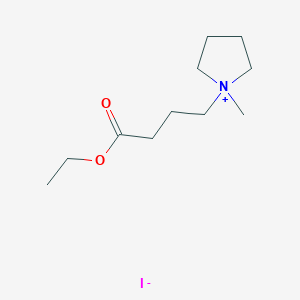

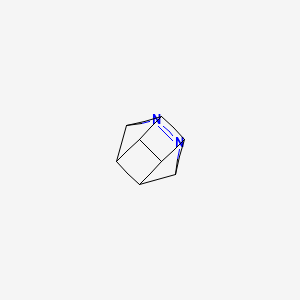
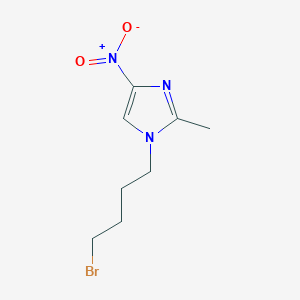
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
